1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone
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Overview
Description
1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone is an organic compound with the molecular formula C11H15NO2S It is characterized by the presence of a morpholine ring attached to a thienyl group via a methylene bridge, and an ethanone group
Preparation Methods
The synthesis of 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thiophenecarboxaldehyde and morpholine.
Formation of Intermediate: The reaction between 2-thiophenecarboxaldehyde and morpholine in the presence of a suitable catalyst leads to the formation of an intermediate compound.
Final Product Formation: The intermediate compound undergoes further reaction with an acetylating agent, such as acetic anhydride, to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the thienyl or morpholine rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone can be compared with other similar compounds, such as:
1-[4-(4-Morpholinylmethyl)-2-thienyl]ethanone: This compound has a similar structure but may exhibit different chemical and biological properties.
2-(4-Morpholinylmethyl)thiophene:
1-(2-Thienyl)-2-(4-morpholinyl)ethanone: A structurally related compound with distinct properties.
Properties
IUPAC Name |
1-[4-(morpholin-4-ylmethyl)thiophen-2-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-9(13)11-6-10(8-15-11)7-12-2-4-14-5-3-12/h6,8H,2-5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWODBPZPSZMLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587922 |
Source
|
Record name | 1-{4-[(Morpholin-4-yl)methyl]thiophen-2-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924852-23-3 |
Source
|
Record name | 1-{4-[(Morpholin-4-yl)methyl]thiophen-2-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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